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molecular formula C20H24O3 B1586885 4-(Heptyloxy)-4'-biphenylcarboxylic acid CAS No. 59748-17-3

4-(Heptyloxy)-4'-biphenylcarboxylic acid

Cat. No. B1586885
M. Wt: 312.4 g/mol
InChI Key: BDDYPNQQJHNKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05232624

Procedure details

2,3-Difluorohydroquinone monobenzyl ether (prepared from 2,3-difluorophenol by the Elbs reaction, benzylation of the sulfate obtained as an intermediate, and acid cleavage of the sulfate) is reacted with DEAD/PPh3 and optically active ethyl lactate. The protecting group is subsequently removed hydrogenolytically. At 0° C., 0.01 mol of the compound obtained in this way and 0.01 mol of 4'-heptyloxybiphenyl-4-carboxylic acid are reacted dropwise with 0.01 mol of DCC dissolved in methylene chloride, with exclusion of moisture in methylene chloride in the presence of a catalytic amount of DMAP [sic]. The mixture is stirred at room temperature for 12 hours, the dicyclohexylurea which precipitates is removed by filtration, and the filtrate is worked up in a customary manner. The product is purified by chromatography, to give ethyl 2-[2,3-difluoro-4-(p-(p-heptyloxyphenyl)benzoyloxy)phenoxy]propionate.
Name
2,3-Difluorohydroquinone monobenzyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1(C2C(COC[C:20]3[C:25]([C:26]4(F)[C:32](F)=[C:31](O)[CH:30]=[CH:29][CH:27]4O)=[CH:24][CH:23]=[CH:22][CH:21]=3)=CC=CC=2)C(F)=C(O)C=CC1O.F[C:37]1[C:42](F)=[CH:41][CH:40]=[CH:39][C:38]=1[OH:44].S([O-])([O-])(=O)=O.CC[O:52][C:53](/N=N/C(OCC)=O)=[O:54].[CH:62]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C(C)O>>[CH2:38]([O:44][C:30]1[CH:29]=[CH:27][C:26]([C:25]2[CH:20]=[CH:21][C:22]([C:53]([OH:54])=[O:52])=[CH:23][CH:24]=2)=[CH:32][CH:31]=1)[CH2:39][CH2:40][CH2:41][CH2:42][CH2:37][CH3:62] |f:3.4|

Inputs

Step One
Name
2,3-Difluorohydroquinone monobenzyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(O)C=CC(=C1F)O)C1=CC=CC=C1COCC1=CC=CC=C1C1(C(O)C=CC(=C1F)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as an intermediate
CUSTOM
Type
CUSTOM
Details
The protecting group is subsequently removed hydrogenolytically

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
Name
Type
product
Smiles
C(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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